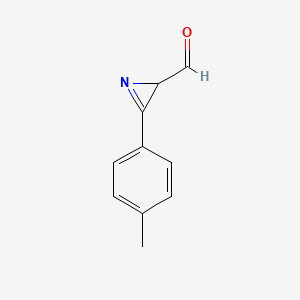
2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) is a chemical compound belonging to the azirine family Azirines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl glyoxylate, followed by cyclization to form the azirine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted azirines with various functional groups.
Scientific Research Applications
2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) involves its interaction with molecular targets through its reactive azirine ring and functional groups. The strained ring structure allows it to participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in biological systems to study enzyme mechanisms and in medicinal chemistry to design inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2H-Azirine-2-carboxaldehyde, 3-phenyl-: Lacks the 4-methyl substituent, leading to different reactivity and properties.
2H-Azirine-2-carboxaldehyde, 3-(4-chlorophenyl)-: Contains a chlorine substituent, which alters its electronic properties and reactivity.
2H-Azirine-2-carboxaldehyde, 3-(4-methoxyphenyl)-:
Uniqueness
2H-Azirine-2-carboxaldehyde, 3-(4-methylphenyl)-(9CI) is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric effects. These effects influence its reactivity, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
521075-51-4 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2H-azirine-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-2-4-8(5-3-7)10-9(6-12)11-10/h2-6,9H,1H3 |
InChI Key |
KYMDEPQVDONPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





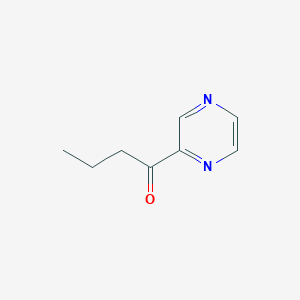
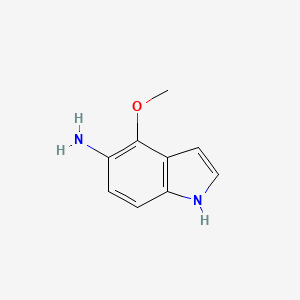
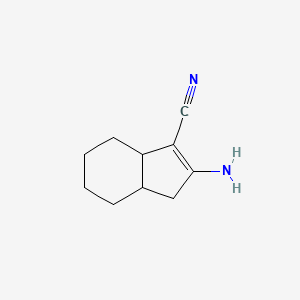
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)

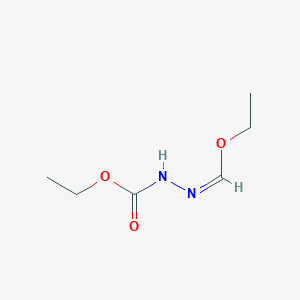
![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)


